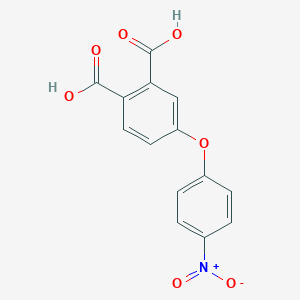
4-(4-Nitrophenoxy)phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Nitrophenoxy)phthalic acid (NPPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. NPPA is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetone. In
Wirkmechanismus
The mechanism of action of 4-(4-Nitrophenoxy)phthalic acid is not fully understood, but it is believed to involve the formation of hydrogen bonds with target molecules. 4-(4-Nitrophenoxy)phthalic acid has been shown to bind to proteins and nucleic acids, and to induce conformational changes in these molecules. This property makes 4-(4-Nitrophenoxy)phthalic acid a useful tool for studying protein-protein interactions, protein-ligand interactions, and nucleic acid structure and function.
Biochemical and Physiological Effects
4-(4-Nitrophenoxy)phthalic acid has been shown to have a range of biochemical and physiological effects, depending on the target molecule and concentration used. 4-(4-Nitrophenoxy)phthalic acid has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, and to induce apoptosis in cancer cells. 4-(4-Nitrophenoxy)phthalic acid has also been shown to affect the structure and function of DNA, RNA, and proteins, leading to changes in gene expression and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Nitrophenoxy)phthalic acid in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. 4-(4-Nitrophenoxy)phthalic acid is also relatively stable under a range of conditions, making it a useful tool for long-term studies. However, 4-(4-Nitrophenoxy)phthalic acid can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-Nitrophenoxy)phthalic acid. One area of interest is the development of 4-(4-Nitrophenoxy)phthalic acid-based sensors for detecting biomolecules in complex biological systems. Another area of interest is the use of 4-(4-Nitrophenoxy)phthalic acid as a building block for the synthesis of novel compounds with potential therapeutic applications. Finally, further studies are needed to fully understand the mechanism of action of 4-(4-Nitrophenoxy)phthalic acid and its effects on biological systems.
Synthesemethoden
The synthesis of 4-(4-Nitrophenoxy)phthalic acid involves the reaction of 4-nitrophenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using recrystallization techniques. The yield of 4-(4-Nitrophenoxy)phthalic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenoxy)phthalic acid has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, as a pH sensor in biological systems, and as a precursor for the synthesis of other compounds. 4-(4-Nitrophenoxy)phthalic acid has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with certain drugs.
Eigenschaften
CAS-Nummer |
26190-11-4 |
|---|---|
Produktname |
4-(4-Nitrophenoxy)phthalic acid |
Molekularformel |
C14H9NO7 |
Molekulargewicht |
303.22 g/mol |
IUPAC-Name |
4-(4-nitrophenoxy)phthalic acid |
InChI |
InChI=1S/C14H9NO7/c16-13(17)11-6-5-10(7-12(11)14(18)19)22-9-3-1-8(2-4-9)15(20)21/h1-7H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
USFYQEDSCKKGPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
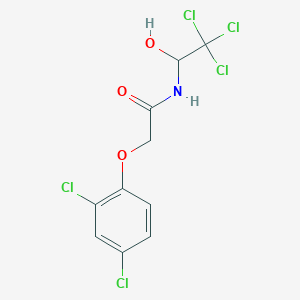


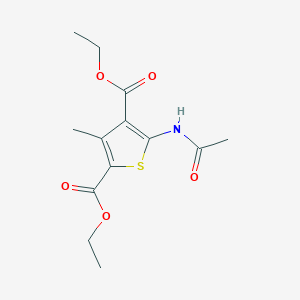
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
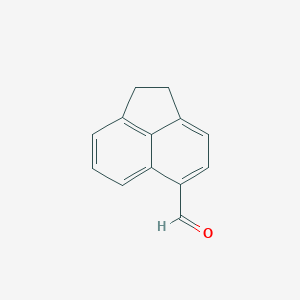
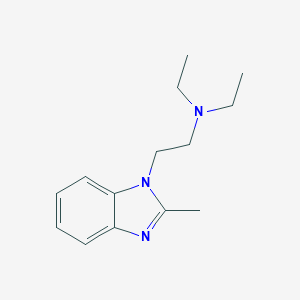
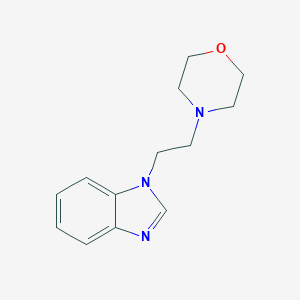
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
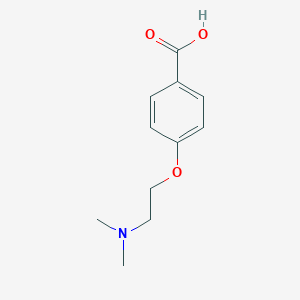
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)